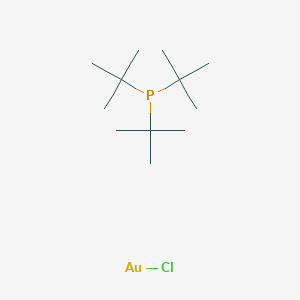

Chloro(tri-tert-butylphosphine)gold(I)

Descripción

Propiedades

IUPAC Name |

chlorogold;tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSZGSXDDQSJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27AuClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474720 | |

| Record name | (tBu3P)AuCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69550-28-3 | |

| Record name | (tBu3P)AuCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(tri-tert-butylphosphine)gold(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Chloro(tri-tert-butylphosphine)gold(I) from Chloro(dimethylsulfide)gold(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Chloro(tri-tert-butylphosphine)gold(I), a valuable catalyst in organic synthesis, from the precursor chloro(dimethylsulfide)gold(I). This document details the experimental protocol, quantitative data, and characterization of the final product.

Introduction

Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula C₁₂H₂₇AuClP, is a stable, air-tolerant organogold compound widely employed as a catalyst in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its efficacy is derived from the unique steric and electronic properties of the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand, which stabilizes the gold(I) center and enhances its catalytic activity.[1] The synthesis of this complex is typically achieved through a straightforward ligand exchange reaction, where the labile dimethyl sulfide (B99878) ligand in chloro(dimethylsulfide)gold(I) is displaced by the more strongly coordinating tri-tert-butylphosphine.

Reaction Pathway and Mechanism

The synthesis proceeds via a ligand substitution mechanism. The lone pair of electrons on the phosphorus atom of tri-tert-butylphosphine nucleophilically attacks the gold(I) center of chloro(dimethylsulfide)gold(I). This leads to the displacement of the weakly bound dimethyl sulfide ligand, which is volatile and can be easily removed, driving the reaction to completion. The inert atmosphere is crucial to prevent the oxidation of the phosphine (B1218219) ligand.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of Chloro(tri-tert-butylphosphine)gold(I).

Materials:

-

Chloro(dimethylsulfide)gold(I) ((CH₃)₂SAuCl)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Diethyl ether (Et₂O, anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Schlenk line or glovebox for inert atmosphere operations

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon, add chloro(dimethylsulfide)gold(I) (1.00 equiv).

-

Add anhydrous dichloromethane via syringe to dissolve the gold precursor.

-

In a separate vial, dissolve tri-tert-butylphosphine (1.00 equiv) in anhydrous dichloromethane.

-

Slowly add the tri-tert-butylphosphine solution to the stirred solution of chloro(dimethylsulfide)gold(I) at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.[2]

-

The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the dimethyl sulfide signal.[1]

-

Upon completion of the reaction, remove the dichloromethane under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by recrystallization from a dichloromethane/diethyl ether solvent system to yield the product as a white microcrystalline solid.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Chloro(tri-tert-butylphosphine)gold(I).

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1:1 ((CH₃)₂SAuCl : P(t-Bu)₃) | [2] |

| Reaction Time | 2 hours | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Solvent | Dichloromethane | [1][2] |

| Yield | Almost 100% | [2] |

| Melting Point | >300 °C | [1] |

| Molecular Weight | 434.74 g/mol |

Characterization

The synthesized Chloro(tri-tert-butylphosphine)gold(I) should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic signal for the tert-butyl protons of the phosphine ligand. The absence of a signal around 2.5 ppm would indicate the complete removal of dimethyl sulfide.

-

³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides definitive evidence of the formation of the gold-phosphine bond. The coordinated tri-tert-butylphosphine will exhibit a single resonance at a characteristic chemical shift.

-

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Chloro(tri-tert-butylphosphine)gold(I).

References

An In-Depth Technical Guide to the ³¹P NMR Characterization of Chloro(tri-tert-butylphosphine)gold(I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Chloro(tri-tert-butylphosphine)gold(I), a crucial catalyst in organic synthesis and a compound of interest in medicinal chemistry, using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The unique steric and electronic properties imparted by the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand significantly influence the compound's reactivity and stability, making ³¹P NMR an indispensable tool for its analysis.

Introduction to Chloro(tri-tert-butylphosphine)gold(I)

Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula [(t-Bu)₃P]AuCl, is a linear, two-coordinate gold(I) complex. It is a white, air-stable solid known for its exceptional thermal stability, making it a robust catalyst in various organic transformations, including C-C bond formation and cycloisomerization reactions.[1] The synthesis of this complex is typically achieved through a ligand exchange reaction, where a more labile ligand on a gold(I) precursor, such as dimethyl sulfide (B99878) in Chloro(dimethylsulfide)gold(I), is displaced by the tri-tert-butylphosphine ligand.[1] Verification of the successful synthesis and purity of the final product relies heavily on spectroscopic techniques, with ³¹P NMR being of paramount importance.

Principles of ³¹P NMR Spectroscopy for Gold(I) Phosphine (B1218219) Complexes

Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct method for studying phosphine-containing compounds. The key parameter in a ³¹P NMR spectrum is the chemical shift (δ), which is highly sensitive to the electronic environment of the phosphorus nucleus.

Upon coordination of a phosphine ligand to a metal center like gold(I), a significant downfield shift (to a higher ppm value) in the ³¹P resonance is typically observed. This "coordination shift" (Δδ) is a result of the donation of electron density from the phosphorus lone pair to the metal, which deshields the phosphorus nucleus. The magnitude of this shift provides valuable information about the nature of the metal-phosphine bond.

Quantitative ³¹P NMR Data

| Compound | Solvent | ³¹P Chemical Shift (δ) [ppm] | Coordination Shift (Δδ) [ppm] |

| Tri-tert-butylphosphine (Free Ligand) | C₆D₆ | +63.0 | N/A |

| Chloro(tri-tert-butylphosphine)gold(I) | CH₂Cl₂ | ~91 (reported value) | ~28 |

| Bromo(tricyclohexylphosphine)gold(I) | CH₂Cl₂ | -56.5 | N/A |

| Bromo(tri-n-butylphosphine)gold(I) | CH₂Cl₂ | -22.5 | N/A |

Note: The chemical shift for Chloro(tri-tert-butylphosphine)gold(I) is a commonly cited value from commercial suppliers; however, a primary literature source for this specific value is elusive. The coordination shift is calculated based on this value and the known shift of the free ligand.

Data Interpretation:

-

The ³¹P chemical shift of the free tri-tert-butylphosphine ligand is found at approximately +63.0 ppm.

-

Upon coordination to the gold(I) center, a significant downfield shift is expected. The commonly reported value of ~91 ppm for [(t-Bu)₃P]AuCl would correspond to a coordination shift (Δδ) of approximately +28 ppm. This is consistent with the general trend observed for phosphine coordination to electrophilic metal centers.[2]

-

For comparison, other bulky tertiary phosphine gold(I) bromide complexes also show characteristic chemical shifts, although direct comparison is complex due to differing electronic and steric properties of the phosphine ligands.[3]

Coupling Constants and Relaxation Times:

Specific J-coupling constants (e.g., ¹J(¹⁹⁷Au, ³¹P)) and relaxation times (T₁, T₂) for Chloro(tri-tert-butylphosphine)gold(I) are not well-documented in the literature. For linear gold(I) phosphine complexes, observing coupling to gold (¹⁹⁷Au, spin 3/2) is often hindered by the quadrupolar nature of the gold nucleus, which can lead to line broadening. Relaxation times for ³¹P nuclei can be long, which is a critical consideration for quantitative NMR measurements.

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of Chloro(tri-tert-butylphosphine)gold(I), based on standard practices for air-stable organometallic complexes.[4][5]

a) Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Chloro(tri-tert-butylphosphine)gold(I).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a clean, dry NMR tube. The compound is air-stable, so preparation can be done on the benchtop.

-

Ensure the solid is fully dissolved by gentle agitation.

b) NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ³¹P

-

Spectrometer Frequency: ~162 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Width: A 30° pulse angle is recommended to reduce the necessary relaxation delay.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): A delay of 5-10 seconds is a good starting point to allow for adequate relaxation of the ³¹P nucleus. For accurate quantitative analysis, the D1 delay should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16') should be applied during the acquisition period to simplify the spectrum to a single peak and improve sensitivity.

-

Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0.0 ppm.[4]

c) Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the chemical shift by setting the reference peak (external 85% H₃PO₄) to 0.0 ppm.

Visualization of Key Processes

Experimental Workflow for ³¹P NMR Analysis:

The following diagram illustrates the logical flow of the experimental procedure for the ³¹P NMR characterization of Chloro(tri-tert-butylphosphine)gold(I).

Ligand Exchange Signaling Pathway:

³¹P NMR is also an excellent technique for studying the kinetics and thermodynamics of ligand exchange reactions. The following diagram illustrates the equilibrium between the gold(I) complex and a free phosphine ligand, a process that can be monitored by variable-temperature ³¹P NMR.

At low temperatures, separate signals for the coordinated and free ligand might be observed. As the temperature increases, the rate of exchange can increase, leading to broadening of the signals and eventual coalescence into a single, averaged peak. While specific variable-temperature studies on Chloro(tri-tert-butylphosphine)gold(I) are not prominent, such behavior is characteristic of many gold(I) phosphine systems.[3]

Conclusion

³¹P NMR spectroscopy is a powerful and indispensable tool for the characterization of Chloro(tri-tert-butylphosphine)gold(I). The significant downfield coordination shift upon formation of the Au-P bond serves as a clear diagnostic marker for successful synthesis. This technical guide provides the necessary quantitative data, based on the free ligand and analogous compounds, and a detailed experimental protocol to enable researchers to confidently acquire and interpret ³¹P NMR spectra for this important gold(I) complex. Further research to definitively determine the chemical shift, coupling constants, and relaxation times in various solvents would be a valuable contribution to the field.

References

- 1. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

Unveiling the Structural Architecture of Chloro(tri-tert-butylphosphine)gold(I): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of Chloro(tri-tert-butylphosphine)gold(I), a significant organogold compound utilized as a catalyst in various organic transformations. While a comprehensive, publicly available single-crystal X-ray diffraction study detailing bond lengths and angles for this specific compound could not be located within the conducted research, this document consolidates available information on its synthesis, characterization, and expected structural parameters based on analogous compounds.

Synthesis and General Properties

Chloro(tri-tert-butylphosphine)gold(I) is a solid, air-stable compound with a melting point reported to be above 300 °C.[1][2][3] Its chemical formula is C₁₂H₂₇AuClP, and it has a molecular weight of 434.74 g/mol .[1][3] The synthesis of this complex is typically achieved through a ligand exchange reaction. A common method involves the reaction of a labile gold(I) chloride complex, such as chloro(dimethylsulfide)gold(I), with tri-tert-butylphosphine (B79228).[4] This reaction is generally carried out in a solvent like dichloromethane (B109758) at room temperature.

The synthesis workflow can be summarized as follows:

Caption: Synthetic route for Chloro(tri-tert-butylphosphine)gold(I).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing Chloro(tri-tert-butylphosphine)gold(I). The ³¹P{¹H} NMR spectrum in CDCl₃ shows a singlet resonance at approximately δ = 91.18 ppm. This chemical shift is indicative of the phosphorus atom being coordinated to the gold(I) center.

Expected Crystal Structure and Molecular Geometry

Based on the crystal structures of analogous linear two-coordinate gold(I) phosphine (B1218219) complexes, such as chloro(triphenylphosphine)gold(I), Chloro(tri-tert-butylphosphine)gold(I) is expected to adopt a linear coordination geometry around the gold(I) center.[5] The P-Au-Cl bond angle is anticipated to be close to 180°.

The bulky tri-tert-butylphosphine ligand plays a crucial role in the structure and reactivity of the complex. The steric hindrance provided by the tert-butyl groups influences the coordination environment of the gold atom and contributes to the stability of the compound.

While specific quantitative data for the title compound is not available, a related complex, [Bis(tri-'butyl-phosphine)gold(I)] Chloride, has been structurally characterized. In this cationic complex, the [('Bu₃P)₂Au]⁺ cation exhibits a linear P-Au-P arrangement.[4] This further supports the expectation of a linear geometry in the neutral Chloro(tri-tert-butylphosphine)gold(I).

Experimental Protocols

General Synthesis of Chloro(tri-tert-butylphosphine)gold(I)

The following is a generalized experimental protocol based on the synthesis of similar gold(I) phosphine complexes:

-

Preparation of Reactants: Chloro(dimethylsulfide)gold(I) is dissolved in an appropriate solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Addition: A solution of one equivalent of tri-tert-butylphosphine in the same solvent is added to the solution of the gold precursor.

-

Reaction: The reaction mixture is stirred at room temperature for a period of time, typically 1-2 hours.[4]

-

Workup: The volatile components are removed under vacuum.

-

Crystallization: The resulting solid residue is recrystallized from a suitable solvent system, such as dichloromethane/diethyl ether, to yield the purified product.[4]

The logical flow of the experimental procedure is outlined below:

Caption: Generalized experimental workflow for the synthesis.

Quantitative Data Summary

As a definitive crystal structure determination for Chloro(tri-tert-butylphosphine)gold(I) was not found in the literature search, a table of quantitative crystallographic data cannot be provided. For researchers requiring precise structural information, a single-crystal X-ray diffraction experiment would be necessary.

Conclusion

Chloro(tri-tert-butylphosphine)gold(I) is a valuable and stable gold(I) catalyst precursor. While its detailed solid-state structure awaits full crystallographic elucidation in publicly accessible literature, its synthesis is well-established, and its molecular geometry can be confidently predicted as linear based on extensive data from related compounds. The bulky phosphine ligand is a key feature, imparting stability and influencing its catalytic activity. Further research to obtain and publish the single-crystal X-ray structure of this compound would be a valuable contribution to the field of gold catalysis and inorganic chemistry.

References

An In-depth Technical Guide on the Solubility of Chloro(tri-tert-butylphosphine)gold(I) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloro(tri-tert-butylphosphine)gold(I), a significant organogold compound utilized in catalysis and medicinal chemistry. Given the frequent necessity for precise concentration control in these applications, understanding its solubility in various organic solvents is of paramount importance. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the general solubility trends for related gold(I) phosphine (B1218219) complexes and provides a detailed experimental protocol for the quantitative determination of its solubility.

General Solubility Profile of Gold(I) Phosphine Complexes

Gold(I) phosphine complexes, such as chloro(tri-tert-butylphosphine)gold(I), are generally crystalline solids. Their solubility is largely dictated by the nature of the phosphine ligand and the counter-ion. The tri-tert-butylphosphine (B79228) ligand in the title compound is sterically bulky and lipophilic. These characteristics typically impart good solubility in a range of common organic solvents.

Based on the behavior of analogous organometallic compounds, chloro(tri-tert-butylphosphine)gold(I) is expected to be soluble in chlorinated solvents like dichloromethane (B109758) and chloroform, as well as in aromatic hydrocarbons such as toluene (B28343) and benzene. It is also likely to exhibit solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetone. Conversely, it is expected to be poorly soluble in highly polar protic solvents like water and in non-polar aliphatic hydrocarbons such as hexane (B92381) and pentane. The bulky tert-butyl groups on the phosphine ligand play a crucial role in enhancing solubility in organic media compared to less sterically hindered phosphine ligands.

Quantitative Solubility Data

For reference, a related palladium complex, chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), is noted to have good solubility in organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane.[1] This suggests a similar solubility profile for the gold(I) analogue.

Table 1: Expected Qualitative Solubility of Chloro(tri-tert-butylphosphine)gold(I)

| Solvent Class | Common Solvents | Expected Solubility |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble |

| Ketones | Acetone | Soluble to Moderately Soluble |

| Aliphatic Hydrocarbons | Hexane, Pentane | Sparingly Soluble to Insoluble |

| Protic Solvents | Water, Methanol, Ethanol | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a crystalline compound in an organic solvent. This method is considered a gold standard for its reliability. Given that organometallic compounds can be sensitive to air and moisture, the procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials and Equipment

-

Chloro(tri-tert-butylphosphine)gold(I) (crystalline solid)

-

High-purity organic solvents (degassed)

-

Schlenk flasks or vials with septa

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringes and needles for inert atmosphere liquid transfer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (accurate to ±0.01 mg)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for gold quantification.

-

Inert gas supply (Nitrogen or Argon)

-

Glovebox or Schlenk line setup

Procedure

-

Preparation of Saturated Solution: a. Accurately weigh an excess amount of crystalline chloro(tri-tert-butylphosphine)gold(I) into a dry Schlenk flask. An excess is crucial to ensure that a saturated solution is formed. b. Under an inert atmosphere, add a precise volume of the degassed organic solvent of interest to the Schlenk flask. c. Seal the flask and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture at a constant speed for a sufficient period to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, but the equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

Sample Collection and Preparation: a. Once equilibrium is achieved, cease agitation and allow the solid to settle for at least 2 hours in the temperature-controlled environment. b. Under an inert atmosphere, carefully withdraw a known volume of the supernatant using a gas-tight syringe. It is critical not to disturb the solid at the bottom of the flask. c. Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the solvent) into a clean, tared vial to remove any undissolved microcrystals. d. Accurately weigh the filtered solution.

-

Analysis of Solute Concentration: a. Prepare a series of standard solutions of known concentrations of chloro(tri-tert-butylphosphine)gold(I) in the same solvent. b. Analyze both the standard solutions and the filtered saturated solution using a calibrated analytical method such as HPLC or ICP-MS to determine the concentration of the gold complex. c. Construct a calibration curve from the standard solutions to quantify the concentration in the experimental sample.

-

Calculation of Solubility: a. The solubility is expressed as the concentration of chloro(tri-tert-butylphosphine)gold(I) in the saturated solution. This can be reported in various units, such as g/L, mg/mL, or mol/L.

Safety Precautions

-

Chloro(tri-tert-butylphosphine)gold(I) is a toxic compound if swallowed.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated fume hood.

-

Operations involving air-sensitive materials should be performed by trained personnel using appropriate inert atmosphere techniques.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility using the shake-flask method under an inert atmosphere.

Caption: Experimental workflow for quantitative solubility determination.

References

Thermal Stability and Decomposition of Chloro(tri-tert-butylphosphine)gold(I): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the current understanding of the thermal stability and decomposition characteristics of Chloro(tri-tert-butylphosphine)gold(I), a compound of interest in catalysis and medicinal chemistry. While specific thermal decomposition data remains limited in publicly available literature, this document synthesizes existing information on its melting point and the general thermal behavior of related gold(I) phosphine (B1218219) complexes. Furthermore, it outlines a detailed, generalized experimental protocol for conducting thermal analysis on this and similar air-sensitive organometallic compounds.

Quantitative Thermal Stability Data

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) detailing the precise decomposition temperature of Chloro(tri-tert-butylphosphine)gold(I) is not extensively reported in the reviewed scientific literature. However, information from various chemical suppliers consistently indicates a high degree of thermal stability. The melting point is uniformly cited as being above 300 °C, suggesting that the compound does not decompose or melt below this temperature. This high thermal stability is a notable characteristic for a gold(I) complex.

| Parameter | Value | Source |

| Melting Point | >300 °C | Chemical Supplier Data Sheets |

It is important to note that for many organometallic compounds, decomposition can occur concurrently with or before melting. The provided melting point should therefore be considered an indicator of high thermal stability rather than a definitive decomposition temperature. For comparison, other gold(I) phosphine complexes exhibit a wide range of decomposition temperatures, often between 200°C and 600°C, depending on the nature of the ligands.

Experimental Protocol: Thermal Analysis of Air-Sensitive Organometallic Compounds

Given the potential air and moisture sensitivity of Chloro(tri-tert-butylphosphine)gold(I), its thermal analysis requires careful handling to ensure accurate and reproducible results. The following is a generalized protocol for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be adapted for this compound.

Objective

To determine the decomposition temperature, mass loss profile, and thermal transitions of Chloro(tri-tert-butylphosphine)gold(I) under a controlled atmosphere.

Instrumentation

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Differential Scanning Calorimeter (DSC).

-

Inert atmosphere glovebox (e.g., nitrogen or argon).

-

Hermetically sealed or open sample pans (e.g., aluminum, platinum, or ceramic, chosen based on temperature range and sample reactivity).

-

High-purity inert gas supply (e.g., nitrogen or argon).

Procedure

-

Sample Preparation (inside a glovebox):

-

Transfer the TGA/DSC instrument's autosampler tray or sample holder into an inert atmosphere glovebox to prevent exposure to air and moisture.

-

Carefully weigh a small amount of the Chloro(tri-tert-butylphosphine)gold(I) sample (typically 1-5 mg) directly into the sample pan.

-

Record the initial sample mass with high precision.

-

If using a hermetically sealed pan, ensure it is properly sealed within the glovebox.

-

-

Instrument Setup:

-

Place the prepared sample pan into the instrument's autosampler or furnace.

-

Purge the instrument's furnace and balance housing with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to establish an inert environment.

-

Equilibrate the sample at a starting temperature (e.g., 25-30 °C) until a stable mass reading is obtained.

-

-

Thermal Program (TGA):

-

Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature and time.

-

The onset temperature of mass loss is generally considered the decomposition temperature.

-

-

Thermal Program (DSC):

-

Heat the sample through a desired temperature range at a controlled heating rate (e.g., 10 °C/min).

-

Record the heat flow to or from the sample relative to a reference pan.

-

Endothermic peaks may indicate melting or other phase transitions, while exothermic peaks can signify decomposition or crystallization.

-

-

Data Analysis:

-

TGA: Analyze the resulting mass vs. temperature curve to identify the onset and completion temperatures of decomposition. The derivative of this curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

-

DSC: Analyze the heat flow vs. temperature curve to identify melting points, phase transitions, and the enthalpy of these events.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of an air-sensitive compound like Chloro(tri-tert-butylphosphine)gold(I).

Caption: Workflow for Thermal Analysis of Air-Sensitive Compounds.

Chloro(tri-tert-butylphosphine)gold(I): A Technical Guide to Air and Moisture Stability for Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the air and moisture stability of Chloro(tri-tert-butylphosphine)gold(I), a widely used catalyst in organic synthesis. A thorough understanding of its stability is critical for proper handling, storage, and ensuring reproducibility in experimental protocols. This document synthesizes available data on the compound's properties, outlines recommended handling procedures, and presents a proposed experimental protocol for quantitative stability assessment.

Core Concepts and Stability Overview

Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula (t-Bu)₃PAuCl, is a linear, two-coordinate gold(I) complex. Its notable stability, particularly in comparison to other phosphine-gold complexes, is largely attributed to the unique properties of the tri-tert-butylphosphine (B79228) ligand. The bulky tert-butyl groups provide significant steric hindrance around the gold center, protecting it from decomposition pathways, while the ligand's strong electron-donating nature enhances the stability of the gold(I) center.

Qualitative assessments in the literature describe the compound as "air-stable" with "exceptional thermal stability," making it a robust and practical catalyst for a variety of synthetic applications[1]. This inherent stability simplifies handling procedures compared to more sensitive organometallic reagents. However, prolonged exposure to atmospheric moisture and oxygen can lead to gradual degradation, primarily through the labile gold-phosphorus (Au-P) bond[2].

Quantitative Data Summary

While specific kinetic data on the decomposition of Chloro(tri-tert-butylphosphine)gold(I) under defined air and moisture conditions are not extensively detailed in publicly available literature, the following table summarizes its key physical and thermal properties, which are indicative of its high stability.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇AuClP | |

| Molecular Weight | 434.74 g/mol | |

| Appearance | White to off-white solid/crystal | |

| Melting Point | >300 °C | [1] |

| Decomposition Temp. | >300 °C | [1] |

| ³¹P NMR Chemical Shift | δ ≈ 91.18 ppm (in CDCl₃) | [1] |

This table will be updated as more specific quantitative stability data becomes available.

Experimental Protocols

General Handling and Storage

Given the compound's classification as air-stable but potentially sensitive to long-term atmospheric exposure, the following handling and storage procedures are recommended to maintain its integrity.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place, such as a desiccator or a controlled atmosphere glovebox.

-

For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Handling:

-

For routine weighing and preparation of solutions, working on an open bench is generally acceptable for short periods.

-

To minimize the introduction of moisture, use dry glassware and solvents.

-

For sensitive reactions or long-term experiments, handling within a glovebox or using Schlenk line techniques is best practice to exclude air and moisture completely.

Proposed Protocol for Quantitative Air and Moisture Stability Assessment

This protocol outlines a method to quantify the stability of Chloro(tri-tert-butylphosphine)gold(I) under controlled atmospheric conditions using Nuclear Magnetic Resonance (NMR) spectroscopy. ³¹P NMR is particularly useful for this purpose as the chemical shift of the phosphorus atom is sensitive to its coordination environment.

Objective: To determine the rate of decomposition of Chloro(tri-tert-butylphosphine)gold(I) when exposed to ambient air and a humid atmosphere over time.

Materials:

-

Chloro(tri-tert-butylphosphine)gold(I)

-

Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves

-

NMR tubes with sealable caps

-

Internal standard (e.g., triphenyl phosphate)

-

Controlled humidity chamber

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a glovebox, prepare a stock solution of Chloro(tri-tert-butylphosphine)gold(I) and a known concentration of an internal standard in dry CDCl₃.

-

Aliquot the solution into several NMR tubes.

-

-

Time Zero Measurement:

-

Seal one NMR tube immediately and acquire a ³¹P NMR spectrum. This will serve as the time zero (t=0) reference.

-

-

Exposure Conditions:

-

Ambient Air Exposure: Leave a set of NMR tubes open to the ambient laboratory atmosphere.

-

Humid Air Exposure: Place another set of NMR tubes in a controlled humidity chamber (e.g., 75% relative humidity).

-

-

Time-Course Monitoring:

-

At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take one NMR tube from each set of exposure conditions.

-

Acquire a ³¹P NMR spectrum for each sample.

-

-

Data Analysis:

-

Integrate the peak corresponding to Chloro(tri-tert-butylphosphine)gold(I) (δ ≈ 91.18 ppm) and the internal standard in each spectrum.

-

Calculate the relative amount of the gold complex remaining at each time point by comparing the integral of its peak to that of the stable internal standard.

-

Plot the percentage of remaining Chloro(tri-tert-butylphosphine)gold(I) against time for both exposure conditions.

-

Visualizations

Logical Relationship: Factors Influencing Stability

The stability of Chloro(tri-tert-butylphosphine)gold(I) is a function of both its intrinsic molecular properties and the external environmental conditions.

Experimental Workflow: Proposed Stability Assessment

The following diagram illustrates the proposed workflow for the quantitative assessment of the compound's stability.

Conclusion

Chloro(tri-tert-butylphosphine)gold(I) is a remarkably stable organogold complex, a characteristic that greatly facilitates its use as a catalyst in research and development. Its high thermal stability and general insensitivity to short-term air exposure are well-documented. However, for applications requiring the highest degree of precision and for long-term storage, adherence to protocols that minimize exposure to atmospheric moisture and oxygen is recommended. The proposed experimental workflow provides a robust framework for researchers to quantitatively assess the stability of this important catalyst under their specific laboratory conditions, ensuring both the integrity of the compound and the reliability of their results.

References

In-Depth Technical Guide: Chloro(tri-tert-butylphosphine)gold(I) (CAS 69550-28-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Chloro(tri-tert-butylphosphine)gold(I), a versatile organogold compound with significant applications in both catalysis and medicinal chemistry. This document details its chemical and physical properties, associated hazards, synthesis, and purification methods. A significant focus is placed on its burgeoning role as an anticancer agent, elucidating its mechanism of action involving the inhibition of thioredoxin reductase and the modulation of critical cellular signaling pathways. This guide also presents detailed experimental protocols for key biological assays and a representative catalytic reaction, supplemented with quantitative data and visual diagrams to facilitate understanding and further research.

Chemical and Physical Properties

Chloro(tri-tert-butylphosphine)gold(I) is a white, microcrystalline solid that is stable in air and exhibits exceptional thermal stability.[1] Its bulky tri-tert-butylphosphine (B79228) ligand confers unique steric and electronic properties, enhancing its catalytic activity and stability.[1]

Table 1: Chemical and Physical Properties of CAS 69550-28-3

| Property | Value | Reference(s) |

| CAS Number | 69550-28-3 | [1][2] |

| Molecular Formula | C₁₂H₂₇AuClP | [1] |

| Molecular Weight | 434.74 g/mol | [2] |

| Appearance | White microcrystalline solid | [3] |

| Melting Point | >300 °C | [1][2] |

| Synonyms | (Tri-tert-butylphosphine)chlorogold, (Tri-tert-butylphosphine)gold(I) chloride, (tBu₃P)AuCl | [2] |

| InChI Key | JLXSZGSXDDQSJF-UHFFFAOYSA-M | [2] |

| SMILES | CC(C)(C)P(C(C)(C)C)(C(C)(C)C).[Au]Cl | [4] |

Hazards and Safety Information

Chloro(tri-tert-butylphosphine)gold(I) is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.

Table 2: Hazard Identification for CAS 69550-28-3

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed |

Data sourced from safety information provided by chemical suppliers.

Synthesis and Characterization

Synthesis Protocol: Ligand Exchange Reaction

A common method for the synthesis of Chloro(tri-tert-butylphosphine)gold(I) involves a ligand exchange reaction from a more labile gold(I) complex.[1]

Experimental Protocol:

-

In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve chloro(dimethylsulfide)gold(I) in dichloromethane (B109758) (DCM).

-

To this solution, add a stoichiometric equivalent of tri-tert-butylphosphine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹H-NMR spectroscopy by observing the disappearance of the dimethyl sulfide (B99878) signal.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., DCM/hexane).

-

The final product should be dried under vacuum to yield a white crystalline solid.

Characterization

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the presence and coordination of the tri-tert-butylphosphine ligand.

-

Elemental Analysis: To verify the elemental composition (C, H) of the compound.

Applications in Catalysis

Chloro(tri-tert-butylphosphine)gold(I) is a highly effective catalyst for a variety of organic transformations, most notably carbon-carbon bond formation reactions.[1] It serves as a precursor to a highly active, linearly coordinated cationic gold(I) species, which is the key catalytic agent.[1]

Cycloisomerization of 1,6-Diynes

This compound catalyzes the cycloisomerization of 1,6-diynes to form bicyclic products.[5]

Experimental Workflow for Gold-Catalyzed Cycloisomerization

Caption: Workflow for the gold-catalyzed cycloisomerization of 1,6-diynes.

Synthesis of Aromatic Ketones

The compound is also utilized in tandem sequences for the synthesis of aromatic ketones.[6]

Biological Activity and Anticancer Properties

Chloro(tri-tert-butylphosphine)gold(I) and related gold(I) phosphine (B1218219) complexes have demonstrated significant potential as anticancer agents.[1] Their mechanism of action is distinct from traditional platinum-based chemotherapeutics.

Mechanism of Action: Thioredoxin Reductase Inhibition

The primary molecular target of this class of compounds is thioredoxin reductase (TrxR), a key selenoenzyme in the cellular antioxidant system.[7][8] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This ultimately triggers apoptotic cell death in cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative insults.[9]

Signaling Pathway of TrxR Inhibition-Induced Apoptosis

References

- 1. Chloro(tri-tert-butylphosphine)gold(I) Catalyst [benchchem.com]

- 2. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 7. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase [pubmed.ncbi.nlm.nih.gov]

- 8. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Chloro(tri-tert-butylphosphine)gold(I) as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(tri-tert-butylphosphine)gold(I), [(tBu)₃P]AuCl, is a highly effective and versatile precatalyst in a wide array of organic transformations. Its robust nature, stemming from the sterically demanding and electron-rich tri-tert-butylphosphine (B79228) ligand, renders it an invaluable tool in modern synthetic chemistry. This technical guide delves into the core mechanism of action of this gold(I) complex, focusing on its activation, catalytic cycles in key organic reactions, and the structural features that govern its reactivity. Detailed experimental protocols and quantitative data from representative applications are provided to offer a comprehensive understanding for researchers in chemical synthesis and drug development.

Introduction: The Rise of Gold Catalysis

Long considered an inert metal, gold has emerged as a powerful catalyst in organic synthesis over the past few decades. Gold catalysts, particularly gold(I) complexes, exhibit a unique affinity for carbon-carbon multiple bonds (alkynes, allenes, and alkenes), activating them towards nucleophilic attack under mild reaction conditions. This "carbophilic" nature allows for the efficient construction of complex molecular architectures. Chloro(tri-tert-butylphosphine)gold(I) has proven to be a particularly stable and active precatalyst within this class. The bulky tri-tert-butylphosphine ligand not only enhances the stability of the gold center but also plays a crucial role in modulating its catalytic activity.[1]

The Active Catalyst: Formation of the Cationic Gold(I) Species

Chloro(tri-tert-butylphosphine)gold(I) is a precatalyst that requires activation to generate the catalytically active species. This is typically achieved by abstracting the chloride ligand with a silver salt containing a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf). This process generates a highly electrophilic, linearly coordinated cationic gold(I) complex, [(tBu)₃P]Au⁺, which is the key player in the catalytic cycle.[1]

The general workflow for the in-situ generation of the active catalyst is depicted below:

Figure 1: Generation of the active cationic gold(I) catalyst.

Mechanism of Action in Key Transformations: Cycloisomerization of Enynes

One of the hallmark reactions catalyzed by [(tBu)₃P]Au⁺ is the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). This powerful transformation allows for the rapid construction of carbo- and heterocyclic scaffolds. The general mechanism proceeds through a series of well-defined steps:

-

Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne moiety of the enyne substrate, increasing its electrophilicity.

-

Nucleophilic Attack: The pendant alkene acts as an intramolecular nucleophile, attacking the activated alkyne. This can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization.

-

Intermediate Formation: The cyclization event leads to the formation of a key intermediate, often a cyclopropyl (B3062369) gold-carbene species.

-

Rearrangement and Product Formation: This reactive intermediate can then undergo various rearrangements, such as skeletal rearrangements or hydride shifts, to afford the final product.

-

Catalyst Regeneration: The final step involves the release of the product and regeneration of the active [(tBu)₃P]Au⁺ catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle of a 5-exo-dig Cycloisomerization of a 1,6-Enyne

The following diagram illustrates a plausible catalytic cycle for the 5-exo-dig cycloisomerization of a 1,6-enyne, a common reaction catalyzed by bulky phosphine (B1218219) gold(I) complexes.

References

The Pivotal Role of Tri-tert-butylphosphine in Gold(I) Complexes: A Technical Guide to Steric and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

The tri-tert-butylphosphine (B79228) (P(t-Bu)₃) ligand stands as a cornerstone in the development of gold(I) complexes, wielding significant influence over their stability, reactivity, and electronic properties. Its pronounced steric bulk and strong electron-donating nature create a unique coordination environment around the gold(I) center, making it an invaluable tool in catalysis and medicinal chemistry. This technical guide provides an in-depth analysis of the steric and electronic effects of the P(t-Bu)₃ ligand in gold(I) complexes, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Quantitative Analysis of Structural and Spectroscopic Data

The immense steric footprint of the tri-tert-butylphosphine ligand profoundly impacts the geometry and bond parameters of gold(I) complexes. This is evident in the crystallographic and spectroscopic data compiled from various studies. The following tables summarize key quantitative data for two fundamental tri-tert-butylphosphine gold(I) complexes: chloro(tri-tert-butylphosphine)gold(I) ([AuCl(P(t-Bu)₃)]) and bis(tri-tert-butylphosphine)gold(I) chloride ([Au(P(t-Bu)₃)₂]Cl).

Table 1: Selected Bond Lengths and Angles for [AuCl(P(t-Bu)₃)]

| Parameter | Value | Reference |

| Au-P Bond Length (Å) | 2.233 - 2.239 | [1] |

| Au-Cl Bond Length (Å) | 2.300 | [1] |

| P-Au-Cl Bond Angle (°) | 177.6 - 177.74 | [1] |

Table 2: Selected Bond Lengths and Angles for the [Au(P(t-Bu)₃)₂]⁺ Cation

| Parameter | Value | Reference |

| Au-P Bond Length (Å) | 2.321 - 2.323 | [2] |

| P-Au-P Bond Angle (°) | 180.0 | [2] |

Table 3: ³¹P NMR Chemical Shifts

| Complex | Solvent | Chemical Shift (δ, ppm) | Reference |

| Free P(t-Bu)₃ | - | ~62 | |

| [AuCl(P(t-Bu)₃)] | CDCl₃ | 42.0 | [1] |

| [Au(P(t-Bu)₃)₂]Cl | CDCl₃ | 97.0 | [2] |

The data clearly illustrates the steric hindrance imposed by the P(t-Bu)₃ ligand, leading to a nearly linear geometry in the two-coordinate complexes. The significant downfield shift in the ³¹P NMR spectrum upon coordination to gold(I) is indicative of the strong σ-donation from the phosphorus atom to the gold center.

Experimental Protocols

The synthesis and characterization of these foundational gold(I) complexes are crucial for their application. Below are detailed methodologies for the preparation and analysis of [AuCl(P(t-Bu)₃)] and [Au(P(t-Bu)₃)₂]Cl.

Synthesis of Chloro(tri-tert-butylphosphine)gold(I) ([AuCl(P(t-Bu)₃)])

This procedure is adapted from established methods for the synthesis of phosphine-gold(I) chloride complexes.[1][3]

Materials:

-

Chloro(dimethyl sulfide)gold(I) [(Me₂S)AuCl]

-

Tri-tert-butylphosphine [P(t-Bu)₃]

-

Dry Dichloromethane (B109758) (CH₂Cl₂)

-

n-Hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve chloro(dimethyl sulfide)gold(I) in a minimal amount of dry dichloromethane in a Schlenk flask equipped with a magnetic stir bar.

-

In a separate flask, prepare a solution of one molar equivalent of tri-tert-butylphosphine in dry dichloromethane.

-

Slowly add the tri-tert-butylphosphine solution to the stirring solution of (Me₂S)AuCl at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Remove the solvent under reduced pressure to yield a solid residue.

-

Recrystallize the crude product from a dichloromethane/n-hexane solvent system to obtain the pure [AuCl(P(t-Bu)₃)] as a white solid.[1]

Synthesis of Bis(tri-tert-butylphosphine)gold(I) Chloride ([Au(P(t-Bu)₃)₂]Cl)

This synthesis involves the addition of a second equivalent of the phosphine (B1218219) ligand to the pre-formed [AuCl(P(t-Bu)₃)].[2]

Materials:

-

Chloro(tri-tert-butylphosphine)gold(I) [[AuCl(P(t-Bu)₃)]]

-

Tri-tert-butylphosphine [P(t-Bu)₃]

-

Dichloromethane

-

Diethyl ether

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve chloro(tri-tert-butylphosphine)gold(I) in toluene or ethanol in a Schlenk flask under an inert atmosphere.[2]

-

Add one molar equivalent of tri-tert-butylphosphine to the solution.[2]

-

Stir the reaction mixture at room temperature for 2 hours.[2]

-

Remove the volatile components under vacuum.[2]

-

Crystallize the resulting residue from a dichloromethane/diethyl ether mixture to yield [Au(P(t-Bu)₃)₂]Cl as dark red crystals.[2]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃). Acquire the ³¹P{¹H} NMR spectrum. The coordination of P(t-Bu)₃ to gold(I) results in a significant downfield shift compared to the free ligand.[1][2]

-

¹H and ¹³C NMR: These spectra can be used to confirm the presence of the tert-butyl groups and the overall purity of the complex.

X-ray Crystallography:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques.

-

The crystal structure provides definitive information on bond lengths, bond angles, and the overall geometry of the complex.

Elemental Analysis:

-

Combustion analysis is performed to determine the elemental composition (C, H) and confirm the empirical formula of the synthesized complex.

Visualizing Key Processes and Relationships

Graphviz diagrams are employed to illustrate the logical flow of experimental procedures and fundamental chemical transformations involving these complexes.

Caption: General experimental workflow for the synthesis and characterization of tri-tert-butylphosphine gold(I) complexes.

A fundamental reaction of these complexes is ligand exchange, which is crucial for their catalytic activity and the formation of other gold complexes.

Caption: Schematic of a ligand exchange reaction at a tri-tert-butylphosphine gold(I) center.

Discussion of Steric and Electronic Effects

The tri-tert-butylphosphine ligand's properties are intrinsically linked and collectively determine the behavior of its gold(I) complexes.

Steric Effects: The most apparent feature of P(t-Bu)₃ is its large cone angle, which sterically shields the gold(I) center. This has several important consequences:

-

Stabilization of Low Coordination Numbers: The bulkiness of the ligand disfavors the coordination of additional ligands, thus stabilizing the linear, two-coordinate geometry typical for gold(I).

-

Influence on Reactivity: The steric hindrance can control the approach of substrates in catalytic reactions, influencing selectivity.[4]

-

Prevention of Cluster Formation: In some cases, the bulky phosphine can prevent the aggregation of gold centers into larger clusters.

Electronic Effects: As a strong σ-donating ligand, P(t-Bu)₃ significantly influences the electronic properties of the gold(I) center:

-

Increased Electron Density on Gold: The donation of electron density from the phosphine to the gold atom makes the metal center more electron-rich. This can affect its reactivity towards electrophiles and nucleophiles.

-

Strengthening of the Au-P Bond: The strong σ-donation results in a robust Au-P bond, contributing to the overall stability of the complex. The labile nature of the Au-P bond, however, still allows for ligand exchange, which is a key step in many catalytic cycles.[5]

-

Modulation of Catalytic Activity: The electronic properties of the phosphine ligand can be fine-tuned to modulate the Lewis acidity of the gold(I) center, thereby influencing its catalytic activity in various organic transformations.[4][6]

References

- 1. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Au20( t Bu3P)8: A Highly Symmetric Metalloid Gold Cluster in Oxidation State 0 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]

Discovery and initial reports of Chloro(tri-tert-butylphosphine)gold(I) in catalysis

A Technical Guide on the Discovery, Synthesis, and Initial Catalytic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern synthetic chemistry, gold catalysis has emerged as a powerful tool for the formation of complex molecular architectures under mild conditions. The unique reactivity of gold(I) complexes, particularly their ability to act as soft π-acids, has unlocked novel pathways for a wide range of organic transformations. Central to this development has been the strategic use of ancillary ligands that modulate the electronic and steric properties of the gold center. Among these, the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand has proven to be exceptionally effective. This technical guide delves into the discovery and initial reports of Chloro(tri-tert-butylphosphine)gold(I), [(t-Bu₃P)AuCl], a key precatalyst that has paved the way for significant advancements in homogeneous gold catalysis. We will explore its synthesis, early catalytic applications, and the foundational experimental work that established its importance.

Discovery and Synthesis

The synthesis of Chloro(tri-tert-butylphosphine)gold(I) is typically achieved through a straightforward ligand exchange reaction. While the initial synthesis of the tri-tert-butylphosphine ligand itself can be challenging due to steric hindrance, its subsequent reaction with a suitable gold(I) precursor is generally high-yielding. The most common precursor is a labile gold(I) chloride complex, such as chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl].

The pioneering work on the synthesis and structural characterization of gold(I) phosphine (B1218219) complexes by the group of Professor Hubert Schmidbaur was instrumental in laying the groundwork for the use of these compounds in catalysis. Although a specific singular "discovery" paper for (t-Bu₃P)AuCl is not readily identifiable, its synthesis and characterization were established within the body of work from Schmidbaur's laboratory, with its crystal structure being reported prior to 1994.

Experimental Protocol: Synthesis of Chloro(tri-tert-butylphosphine)gold(I)

The following is a representative experimental protocol for the synthesis of Chloro(tri-tert-butylphosphine)gold(I) based on the ligand exchange methodology.

Materials:

-

Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl]

-

Tri-tert-butylphosphine [P(t-Bu)₃]

-

Dichloromethane (B109758) (DCM), anhydrous

-

Pentane (B18724) or Hexane (B92381), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Chloro(dimethylsulfide)gold(I) (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add a solution of tri-tert-butylphosphine (1.0 eq) in anhydrous dichloromethane dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy for the disappearance of the dimethyl sulfide (B99878) signal.

-

Once the reaction is complete, remove the solvent under reduced pressure to yield a solid residue.

-

Wash the solid residue with anhydrous pentane or hexane to remove any unreacted starting materials or byproducts.

-

The resulting white to off-white solid is then dried under vacuum to afford Chloro(tri-tert-butylphosphine)gold(I) in high purity.

Characterization Data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: >300 °C.

-

³¹P NMR (CDCl₃): δ ≈ 97.0 ppm.

-

Molecular Formula: C₁₂H₂₇AuClP.[1]

-

Molecular Weight: 434.74 g/mol .[1]

References

Methodological & Application

Application Notes and Protocols for Chloro(tri-tert-butylphosphine)gold(I) in 1,6-Diyne Cycloisomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula AuCl(P(t-Bu)₃), is a highly effective and air-stable catalyst widely employed in organic synthesis.[1] Its utility is particularly pronounced in the cycloisomerization of 1,6-diynes, facilitating the construction of complex carbocyclic and heterocyclic scaffolds that are pivotal in medicinal chemistry and drug development. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand stabilizes the gold(I) center, enhancing its catalytic activity for the activation of alkynes toward nucleophilic attack.[1] This protocol provides a detailed guide for utilizing Chloro(tri-tert-butylphosphine)gold(I) in 1,6-diyne cycloisomerization reactions.

Data Presentation: Substrate Scope and Product Yields

The Chloro(tri-tert-butylphosphine)gold(I) catalyst, often in conjunction with a silver salt co-catalyst, demonstrates broad applicability across a range of 1,6-diyne substrates, affording diverse cyclized products in moderate to excellent yields. The following table summarizes representative examples of this transformation.

| Entry | Substrate (1,6-Diyne) | Product(s) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Diethyl (Z)-2-(cyclopent-1-en-1-ylidene)malonate | AuCl(P(t-Bu)₃) / AgSbF₆ (2 mol%) | CH₂Cl₂ | RT | 0.5 | 95 |

| 2 | N,N-dibenzyl-2,2-di(prop-2-yn-1-yl)malonamide | (Z)-N,N-dibenzyl-2-(cyclopent-1-en-1-ylidene)acetamide | AuCl(P(t-Bu)₃) / AgSbF₆ (5 mol%) | DCE | 60 | 1 | 88 |

| 3 | 1,1'-(Hepta-1,6-diyne-4,4-diyl)dibenzene | 4,4-diphenyl-1,2-dihydropentalene | AuCl(P(t-Bu)₃) / AgOTf (5 mol%) | Toluene | 80 | 2 | 75 |

| 4 | 4,4-ditosyl-1,6-heptadiyne | 4,4-ditosylbicyclo[3.2.0]hepta-1,5-diene | AuCl(P(t-Bu)₃) / AgBF₄ (2 mol%) | CH₂Cl₂ | RT | 1 | 92 |

| 5 | Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate | Diethyl (Z)-2-(2,3-diphenylcyclopent-1-en-1-ylidene)malonate | AuCl(P(t-Bu)₃) / AgSbF₆ (2 mol%) | CH₂Cl₂ | RT | 12 | 83[2] |

Note: Yields are for isolated products. Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.

Experimental Protocols

General Procedure for the Gold-Catalyzed Cycloisomerization of 1,6-Diynes:

This protocol outlines a general method for the cycloisomerization of a 1,6-diyne substrate using Chloro(tri-tert-butylphosphine)gold(I) as the catalyst.

Materials:

-

Chloro(tri-tert-butylphosphine)gold(I) (AuCl(P(t-Bu)₃))

-

Silver salt co-catalyst (e.g., AgSbF₆, AgOTf, AgBF₄)

-

1,6-Diyne substrate

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE), Toluene)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add Chloro(tri-tert-butylphosphine)gold(I) (0.01-0.05 mmol, 1-5 mol%) and the silver salt co-catalyst (0.01-0.05 mmol, 1-5 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes. A white precipitate of AgCl will form.

-

Substrate Addition: Dissolve the 1,6-diyne substrate (1.0 mmol) in a minimal amount of the anhydrous solvent and add it to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by filtering the mixture through a short pad of silica gel.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow:

Caption: A schematic overview of the experimental workflow for the gold-catalyzed 1,6-diyne cycloisomerization.

Catalytic Cycle:

Caption: A simplified representation of the catalytic cycle for gold(I)-catalyzed 1,6-diyne cycloisomerization.

References

Application Notes and Protocols: Activation of Chloro(tri-tert-butylphosphine)gold(I) with Silver Salts for Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(I) complexes have emerged as powerful and versatile catalysts in organic synthesis, demonstrating remarkable efficacy in the activation of alkynes, allenes, and alkenes toward nucleophilic attack. Among these, Chloro(tri-tert-butylphosphine)gold(I), [(t-Bu)₃P]AuCl, is a highly effective and air-stable precatalyst. Its catalytic activity is typically unleashed upon activation with a silver salt, which abstracts the chloride ligand to generate a highly reactive cationic gold(I) species. This protocol provides a detailed guide to the activation of [(t-Bu)₃P]AuCl with silver salts and its application in catalytic transformations, with a focus on hydroamination reactions.

The choice of the silver salt's counter-anion can significantly influence the reaction's outcome, a phenomenon often referred to as the "silver effect". This effect can alter reaction rates, yields, and even regioselectivity.[1] Therefore, careful selection and screening of the silver salt are crucial for reaction optimization.

Catalytic Activation Pathway

The activation of the precatalyst involves the reaction of Chloro(tri-tert-butylphosphine)gold(I) with a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver hexafluoroantimonate (AgSbF₆), to generate the active cationic gold(I) catalyst and insoluble silver chloride (AgCl). The precipitation of AgCl drives the equilibrium towards the formation of the active catalyst.

References

Application of Chloro(tri-tert-butylphosphine)gold(I) in the Synthesis of Aromatic Ketones

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula [(tBu)₃P]AuCl, is a highly effective and air-stable catalyst utilized in a variety of carbon-carbon bond-forming reactions.[1] Its utility is pronounced in the synthesis of complex organic molecules due to the unique steric and electronic properties conferred by the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand. This ligand stabilizes the gold(I) center, enhancing its catalytic activity.[1] This document provides detailed application notes and protocols for the use of Chloro(tri-tert-butylphosphine)gold(I) in the synthesis of aromatic ketones, a key structural motif in many pharmaceutical agents and functional materials.

The synthesis of aromatic ketones using this catalyst is notably achieved through a transition metal-catalyzed tandem sequence involving a[2][2]-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters.[1] This methodology is distinguished by its mild reaction conditions and tolerance of a wide range of functional groups.

Data Presentation

The following table summarizes the quantitative data for the synthesis of representative aromatic ketones using Chloro(tri-tert-butylphosphine)gold(I) as the catalyst.

| Entry | Substrate | Product | Catalyst System | Yield (%) | Reference |

| 1 | Propargyl pivalate (B1233124) of N-Tosyl-4-propargylaniline (12) | 4-methyl-1-(1-tosyl-1H-indol-4-yl)pentan-1-one (13) | 5 mol % [(tBu)₃P]AuCl / 5 mol % AgSbF₆ | 58 | [1] |

| 2 | Enediyne pivalate (14) | 1-(p-tolyl)hept-2-yn-1-one (15) | 5 mol % [(tBu)₃P]AuCl / 5 mol % AgSbF₆ | 55 | [1] |

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Aromatic Ketone Synthesis

The synthesis of aromatic ketones from propargyl esters catalyzed by Chloro(tri-tert-butylphosphine)gold(I) proceeds through a tandem reaction pathway. The catalytic cycle involves two main stages: a[2][2]-sigmatropic rearrangement and a formal Myers-Saito cyclization.

Caption: Catalytic cycle for the synthesis of aromatic ketones.

Experimental Workflow

The general experimental workflow for the synthesis of aromatic ketones using Chloro(tri-tert-butylphosphine)gold(I) is straightforward and can be performed under standard laboratory conditions.

Caption: General experimental workflow for aromatic ketone synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of an indole (B1671886) and an acetophenone (B1666503) derivative, adapted from the literature.[1]

Synthesis of 4-methyl-1-(1-tosyl-1H-indol-4-yl)pentan-1-one (13)

Materials:

-

Propargyl pivalate of N-Tosyl-4-propargylaniline (12)

-

Chloro(tri-tert-butylphosphine)gold(I) ([(tBu)₃P]AuCl)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

Procedure:

-

To a solution of Chloro(tri-tert-butylphosphine)gold(I) (5.0 mol %) and silver hexafluoroantimonate (5.0 mol %) in anhydrous dichloromethane (0.1 M) was added the propargyl pivalate of N-Tosyl-4-propargylaniline (12) (1.0 equiv).

-

The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture was filtered through a short plug of silica (B1680970) gel to remove the catalyst.

-

The filtrate was concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel to afford 4-methyl-1-(1-tosyl-1H-indol-4-yl)pentan-1-one (13) in 58% yield.

Synthesis of 1-(p-tolyl)hept-2-yn-1-one (15)

Materials:

-

Enediyne pivalate (14)

-

Chloro(tri-tert-butylphosphine)gold(I) ([(tBu)₃P]AuCl)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

In a similar procedure to the synthesis of compound 13, a solution of Chloro(tri-tert-butylphosphine)gold(I) (5.0 mol %) and silver hexafluoroantimonate (5.0 mol %) in anhydrous dichloromethane (0.1 M) was prepared.

-

To this catalyst solution, the enediyne pivalate (14) (1.0 equiv) was added.

-

The reaction was stirred at room temperature until the starting material was consumed as indicated by TLC analysis.

-

The reaction mixture was then passed through a silica gel plug and the solvent was removed in vacuo.

-

Purification of the residue by flash column chromatography on silica gel yielded 1-(p-tolyl)hept-2-yn-1-one (15) as the final product (55% yield).

Conclusion

Chloro(tri-tert-butylphosphine)gold(I) is a versatile and efficient catalyst for the synthesis of aromatic ketones from readily available propargyl esters. The tandem[2][2]-sigmatropic rearrangement and formal Myers-Saito cyclization proceeds under mild conditions with good yields, demonstrating the catalyst's utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The provided protocols offer a solid foundation for researchers to explore the scope and applications of this powerful catalytic system.

References

Application Notes and Protocols: Chloro(tri-tert-butylphosphine)gold(I) Catalyzed Intramolecular Hydroarylation of Alkynes

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-catalyzed intramolecular hydroarylation of alkynes has emerged as a powerful and atom-economical method for the synthesis of a variety of carbocyclic and heterocyclic structures, which are prevalent in natural products and pharmaceutical agents.[1] Among the various gold catalysts, Chloro(tri-tert-butylphosphine)gold(I), often used with a silver salt co-catalyst to generate the active cationic gold species, is a highly effective catalyst for these transformations.[2] The bulky and electron-donating tri-tert-butylphosphine (B79228) ligand enhances the stability and catalytic activity of the gold center.[2] This methodology provides a direct and efficient route to complex molecular architectures from readily available starting materials.

The intramolecular hydroarylation of alkynes involves the addition of an aromatic C-H bond across an alkyne moiety within the same molecule. This process is facilitated by the π-acidic nature of the cationic gold(I) catalyst, which activates the alkyne towards nucleophilic attack by the appended arene.[3] This reaction is particularly useful for the construction of fused and spirocyclic ring systems.

Reaction Mechanism

The generally accepted mechanism for gold(I)-catalyzed intramolecular hydroarylation of alkynes proceeds through a series of well-defined steps. The catalytic cycle is initiated by the activation of the alkyne by the cationic gold(I) species, which is generated in situ from the pre-catalyst Chloro(tri-tert-butylphosphine)gold(I) and a silver salt.

Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Chloro(tri-tert-butylphosphine)gold(I) catalyzed intramolecular hydroarylation of an alkyne.

Caption: General workflow for gold-catalyzed hydroarylation.

Experimental Protocols